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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VPC-18005 is a novel small molecule antagonist that directly targets the ETS-related gene
(ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2] Specifically,
VPC-18005 interacts with the DNA-binding ETS domain of the ERG protein.[1][2][3][4] This
interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby
inhibiting its transcriptional activity.[1][2][4] The subsequent suppression of ERG-driven gene
expression leads to a reduction in cancer cell migration and invasion.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for VPC-18005's activity.
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Parameter Cell Line/System Value Reference
IC50 (PETS-luc

o PNT1B-ERG 3 uM [3][5]
Reporter Activity)
VCaP 6 uM [3][5]
Dissociation Constant
(Kd) for DNA Binding in vitro 250 uM

Disruption

Effect on Cell Viability

PNT1B-ERG, VCaP,
PC3

No significant

decrease up to 25 pM

[1]

Inhibition of Cell
Dissemination
(Zebrafish Xenograft)

20-30% decrease at 1
puM and 10 uM

[3]

Mechanism of Action: Signaling Pathway

VPC-18005 functions by directly interfering with the ability of the ERG transcription factor to

bind to DNA. This disruption inhibits the transcription of ERG target genes, such as SOX9,

which are involved in cell migration and invasion.[1][4]
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Figure 1. VPC-18005 inhibits ERG-mediated transcription by blocking DNA binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of
these findings.

Dual Reporter Luciferase Assay

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15588227?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This assay is used to quantify the inhibitory effect of VPC-18005 on ERG transcriptional
activity.

Methodology:

e Prostate cancer cell lines (e.g., PNT1B-ERG, VCaP) are transiently co-transfected with two
plasmids:

o Areporter plasmid containing a luciferase gene under the control of an ERG-responsive
promoter (pETS-Iuc).

o A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

» Following transfection, cells are treated with varying concentrations of VPC-18005 or a
vehicle control (e.g., DMSO).

» After a suitable incubation period, cell lysates are prepared.

o Luciferase and Renilla activities are measured using a dual-luciferase reporter assay
system.

o The ratio of firefly luciferase to Renilla luciferase activity is calculated to determine the
relative ERG transcriptional activity.

o |IC50 values are determined by plotting the percentage of luciferase activity relative to the
control against the log concentration of VPC-18005.[5]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly visualize the disruption of the ERG-DNA interaction by VPC-
18005.

Methodology:

o Afluorescently labeled double-stranded DNA probe containing the ERG binding site is
synthesized.
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Recombinant ERG-ETS domain protein is incubated with the labeled DNA probe in a binding
buffer.

Increasing concentrations of VPC-18005 are added to the binding reaction.

The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel
electrophoresis.

The gel is imaged to visualize the fluorescently labeled DNA. A "shift" in the mobility of the
DNA probe indicates binding to the ERG protein.

A decrease in the intensity of the shifted band with increasing concentrations of VPC-18005
demonstrates the compound's ability to disrupt the ERG-DNA interaction.[5]

Preparation
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Figure 2. Workflow for Electrophoretic Mobility Shift Assay (EMSA).

In Vitro Cell Migration and Invasion Assays

These assays assess the functional consequence of ERG inhibition by VPC-18005 on cancer
cell motility.

Methodology (using a real-time cell analysis system):

o Prostate cells (e.g., PNT1B-ERG) are seeded in the upper chamber of a specialized
microelectronic sensor-containing plate.

e The lower chamber contains a chemoattractant.
e Cells are treated with VPC-18005 or a control.

e The system continuously monitors the electrical impedance as cells migrate through the
microporous membrane separating the chambers.

» The change in impedance is proportional to the number of migrated cells and is recorded as
a "cell index."

e Areduction in the normalized cell index in VPC-18005-treated cells compared to controls
indicates inhibition of migration.[1][4] For invasion assays, the membrane is coated with a
basement membrane extract (e.g., Matrigel).

Conclusion

The body of evidence strongly supports that the direct molecular target of VPC-18005 is the
ETS domain of the ERG transcription factor. By physically binding to this domain, VPC-18005
effectively antagonizes ERG's oncogenic functions, primarily by preventing its interaction with
DNA and subsequent transcriptional activation of genes that promote metastasis. These
findings establish VPC-18005 as a promising lead compound for the development of
therapeutics targeting ERG-positive prostate cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain
of ERG in prostate cancer - PMC [pmc.ncbi.nim.nih.gov]

» 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain
of ERG in prostate cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. medchemexpress.com [medchemexpress.com]
e 4. oncotarget.com [oncotarget.com]
o 5. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [The Molecular Target of VPC-18005: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588227#what-is-the-molecular-target-of-vpc-
18005]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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